molecular formula C10H10Cl2O B8029817 1,2-Dichloro-4-(cyclopropylmethoxy)benzene

1,2-Dichloro-4-(cyclopropylmethoxy)benzene

Cat. No.: B8029817
M. Wt: 217.09 g/mol
InChI Key: QTQRABRNTXYFEF-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(cyclopropylmethoxy)benzene is an organic compound characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(cyclopropylmethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dichlorobenzene, which is commercially available.

    Alkylation Reaction: The key step involves the alkylation of 1,2-dichlorobenzene with cyclopropylmethanol. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, forming the alkoxide ion.

    Reaction Conditions: The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming a less substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (RSK) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Aldehydes or ketones derived from the cyclopropylmethoxy group.

    Reduction Products: Benzene derivatives with fewer substituents.

Scientific Research Applications

1,2-Dichloro-4-(cyclopropylmethoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(cyclopropylmethoxy)benzene depends on its application:

    In Organic Reactions: Acts as a substrate in nucleophilic substitution or oxidation reactions, where the chlorine atoms or the cyclopropylmethoxy group are the reactive sites.

    In Biological Systems: If used in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: Lacks the cyclopropylmethoxy group, making it less versatile in certain synthetic applications.

    1,4-Dichloro-2-(cyclopropylmethoxy)benzene: Positional isomer with different reactivity and physical properties.

    1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its chemical behavior.

Uniqueness

1,2-Dichloro-4-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1,2-dichloro-4-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRABRNTXYFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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